molecular formula C10H9BrO B1276782 3-(4-Bromophenyl)cyclobutanone CAS No. 254892-91-6

3-(4-Bromophenyl)cyclobutanone

Cat. No. B1276782
CAS RN: 254892-91-6
M. Wt: 225.08 g/mol
InChI Key: FOQRHYVNXUDNKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)cyclobutanone is a chemical compound that is part of the cyclobutanone family, characterized by a four-carbon ring structure with a ketone functional group. The presence of a bromophenyl group attached to this ring adds to its chemical reactivity and potential for further chemical transformations.

Synthesis Analysis

The synthesis of cyclobutanone derivatives can be complex due to the strain in the four-membered ring. In the context of 3-(4-Bromophenyl)cyclobutanone, although not directly synthesized in the provided papers, related compounds have been synthesized through various methods. For instance, cyclobuta(1,2-d)benzyne, a related compound, has been generated from 4,5-bromoiodobenzocyclobutene using magnesium or butyllithium, which suggests that similar methods could potentially be applied to synthesize 3-(4-Bromophenyl)cyclobutanone .

Molecular Structure Analysis

The molecular structure of cyclobutanone derivatives is characterized by the cyclobutane core, which is a four-membered carbon ring. This ring structure imposes angle strain due to the deviation from the ideal tetrahedral angle of 109.5 degrees, leading to increased reactivity. The addition of a bromophenyl group at the 3-position would likely influence the electronic distribution and steric hindrance, affecting the molecule's reactivity and interaction with other chemical species .

Chemical Reactions Analysis

Cyclobutanone derivatives undergo various chemical reactions, often facilitated by the ring strain. For example, the reaction of 2-bromo-3,4-bis(diphenylmethylene)cyclobutanone with methanolic potassium hydroxide leads to the formation of different products depending on the conditions, indicating that the compound can participate in ring-opening reactions and the formation of haloester intermediates . Similarly, the generation and trapping of cyclobuta(1,2-d)benzyne demonstrate the reactivity of strained cyclobutanone derivatives in forming adducts and dimerization products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(4-Bromophenyl)cyclobutanone would be influenced by both the cyclobutanone core and the bromophenyl substituent. The bromine atom is a heavy, polarizable group that can engage in various interactions, such as halogen bonding, which could affect the compound's boiling point, solubility, and reactivity. The ketone functional group would contribute to the compound's ability to form hydrogen bonds and its reactivity in nucleophilic addition reactions. The ring strain in the cyclobutanone core would make the compound more reactive compared to less strained analogs .

Scientific Research Applications

Catalytic Reactions and Synthesis

  • Palladium-Catalyzed Reactions : 3-(2-Hydroxyphenyl)cyclobutanones react with aryl bromides in the presence of palladium catalysts, producing 4-arylmethyl-3,4-dihydrocoumarins through a sequence involving carbon-carbon bond cleavage and formation (Matsuda, Shigeno, & Murakami, 2008).
  • Rhodium-Catalyzed Asymmetric Synthesis : 3,4-Dihydrocoumarin derivatives can be synthesized from 3-(2-hydroxyphenyl)cyclobutanones through enantioselective carbon-carbon bond cleavage, demonstrating the potential for creating complex molecular architectures (Matsuda, Shigeno, & Murakami, 2007).

Chemical Reactions and Properties

  • Lewis Acid-Catalyzed Cycloaddition : 3-Alkoxycyclobutanones can undergo intermolecular [4 + 2] cycloaddition with aldehydes or ketones, activated by boron trifluoride etherate, to afford regioselective and diastereoselective products (Matsuo, Sasaki, Tanaka, & Ishibashi, 2008).

Medical Applications

  • Anticancer Properties : Bromophenol derivatives, like 3-(4-(3-([1,4′-bipiperidin]-1′-yl)propoxy)-3-bromo-5-methoxybenzylidene)-N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide (BOS-102), have shown potential in inducing cell cycle arrest and apoptosis in human lung cancer cells, suggesting possible therapeutic applications (Guo et al., 2018).

Polymer Synthesis

  • Cation Radical Polymerization : The presence of catalytic amounts of tris(4-bromophenyl)aminium hexachloroantimonate can convert certain monomers to cyclobutane polymers, illustrating a fundamentally new polymerization mechanism (Bauld et al., 1996).

properties

IUPAC Name

3-(4-bromophenyl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQRHYVNXUDNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404624
Record name 3-(4-Bromophenyl)cyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)cyclobutanone

CAS RN

254892-91-6
Record name 3-(4-Bromophenyl)cyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-bromophenyl)cyclobutan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)cyclobutanone
Reactant of Route 2
Reactant of Route 2
3-(4-Bromophenyl)cyclobutanone
Reactant of Route 3
3-(4-Bromophenyl)cyclobutanone
Reactant of Route 4
3-(4-Bromophenyl)cyclobutanone
Reactant of Route 5
3-(4-Bromophenyl)cyclobutanone
Reactant of Route 6
3-(4-Bromophenyl)cyclobutanone

Q & A

Q1: What is the molecular formula and weight of 3-(4-Bromophenyl)cyclobutanone?

A1: The molecular formula of 3-(4-Bromophenyl)cyclobutanone is C10H9BrO []. While the abstract doesn't explicitly state the molecular weight, it can be calculated from the molecular formula to be approximately 225.08 g/mol.

Q2: How was the structure of 3-(4-Bromophenyl)cyclobutanone confirmed?

A2: While the specific spectroscopic data isn't provided in the abstract, the text mentions that the molecule is folded with a dihedral angle of 45.5° between the rings []. This suggests that structural characterization likely involved techniques like X-ray crystallography or NMR spectroscopy, which can determine bond angles and overall molecular conformation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.